molecular formula C17H10Cl2F3NO2 B2915880 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether CAS No. 339019-85-1

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether

Cat. No. B2915880
CAS RN: 339019-85-1
M. Wt: 388.17
InChI Key: MXAXLXRGLTXFJQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a phenyl ring, and an ether linkage. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of an ether linkage could influence the compound’s solubility in different solvents .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling is a widely applied carbon–carbon bond-forming reaction in organic chemistry. This reaction is known for its mild conditions and the ability to tolerate various functional groups. The compound could potentially serve as a reagent in this coupling process due to its structural features that may facilitate the transmetalation step, which is crucial for the reaction’s success .

Synthesis of Chiral Drug Intermediates

Chiral drug intermediates are essential for the production of many therapeutic agents. Biocatalysis is an emerging field that utilizes microorganisms and enzymes to convert synthetic chemicals into drugs with high selectivity. The compound could be used as a starting material or intermediate in the biocatalytic synthesis of chiral drugs, leveraging its unique structural properties to achieve desired selectivities .

Herbicide Development

The compound could be a key intermediate in the synthesis of triazolinone herbicides, such as Sulfentrazone. These herbicides are effective against a broad range of weeds and are particularly useful against resistant species. The compound’s derivatives could be synthesized through nitration processes, which are crucial for developing such herbicides .

Protodeboronation Studies

Protodeboronation is a reaction that removes a boron group from organic compounds, which is a significant step in organic synthesis. The compound could be used in studies to develop new protodeboronation methods or to understand the mechanism of this reaction better, which could lead to advancements in the synthesis of complex organic molecules .

Pharmacological Research

Indole derivatives, which share structural similarities with the compound, have a wide range of biological and clinical applications. The compound could be studied for its pharmacological potential, possibly leading to the development of new drugs or therapeutic agents .

Mechanism of Action

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA) and/or glutamate receptors in the nervous system of several arthropods . These receptors play a crucial role in inhibiting neurotransmission, thus controlling the excitability and activity of neurons.

Mode of Action

The compound interacts with its targets by antagonistically inhibiting chloride channels . This inhibition is achieved through bonding to the GABA and/or glutamate receptors, which results in changes in the nervous system of the arthropods .

Biochemical Pathways

The affected biochemical pathway primarily involves the GABAergic and glutamatergic neurotransmission systems . The antagonistic inhibition of chloride channels disrupts these systems, leading to downstream effects such as altered neuronal activity and potentially paralysis in arthropods .

Pharmacokinetics

It’s known that the compound is a systemic active ingredient that can be administered orally , suggesting it has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity in arthropods. This disruption can lead to paralysis and potentially death of the arthropods .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3NO2/c18-14-5-4-10(6-15(14)19)16-8-12(23-25-16)9-24-13-3-1-2-11(7-13)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAXLXRGLTXFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether

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